molecular formula C13H12N4S2 B12912614 4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile CAS No. 647832-49-3

4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B12912614
CAS No.: 647832-49-3
M. Wt: 288.4 g/mol
InChI Key: JYRKURAVSSUDCV-UHFFFAOYSA-N
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Description

4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4,6-dimethylthio-5-cyanopyrimidine with benzylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzylamine, sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with different amino or thio groups.

Scientific Research Applications

4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile
  • 4-Amino-2-(ethylthio)pyrimidine-5-carbonitrile
  • 4-Amino-2-(phenylthio)pyrimidine-5-carbonitrile

Uniqueness

4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile is unique due to the presence of both benzylthio and methylthio groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a pharmaceutical intermediate and its interactions with biological targets.

Properties

CAS No.

647832-49-3

Molecular Formula

C13H12N4S2

Molecular Weight

288.4 g/mol

IUPAC Name

4-amino-2-benzylsulfanyl-6-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C13H12N4S2/c1-18-12-10(7-14)11(15)16-13(17-12)19-8-9-5-3-2-4-6-9/h2-6H,8H2,1H3,(H2,15,16,17)

InChI Key

JYRKURAVSSUDCV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=C1C#N)N)SCC2=CC=CC=C2

Origin of Product

United States

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